Hex-4-ene-1,2-diamine dihydrochloride

Description

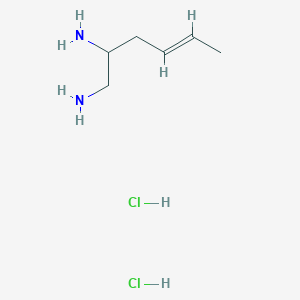

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-hex-4-ene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H/b3-2+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBZJYFBGDVTOM-WTVBWJGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomerism of Hex 4 Ene 1,2 Diamine Dihydrochloride

Geometric Isomerism (E/Z) of the Alkene Moiety and its Influence on Molecular Conformation

The carbon-carbon double bond at the 4-position in Hex-4-ene-1,2-diamine (B15265352) dihydrochloride (B599025) restricts rotation, leading to the possibility of geometric isomerism. This type of isomerism, also known as cis-trans isomerism, is more precisely described by the E/Z notation, which prioritizes substituents based on atomic number. studymind.co.uklibretexts.org

(E)-hex-4-ene-1,2-diamine dihydrochloride : In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

(Z)-hex-4-ene-1,2-diamine dihydrochloride : Here, the higher priority groups on each carbon of the double bond are on the same side. studymind.co.uk

| Isomer | Priority Groups on C4 | Priority Groups on C5 | Orientation of Priority Groups |

| (E)-isomer | -CH(NH2)CH2NH2 | -CH3 | Opposite Sides |

| (Z)-isomer | -CH(NH2)CH2NH2 | -CH3 | Same Side |

Stereogenic Centers and Enantiomeric Forms within the 1,2-Diamine Framework

The 1,2-diamine framework of Hex-4-ene-1,2-diamine dihydrochloride contains two stereogenic centers at the C1 and C2 positions. A stereogenic center is a carbon atom that is bonded to four different groups. stackexchange.com The presence of these two chiral centers means that the molecule can exist as multiple stereoisomers. For each geometric isomer ((E) and (Z)), there are four possible stereoisomers based on the configurations at C1 and C2, which can be designated as (R) or (S).

This leads to the following possibilities:

(1R, 2R)-hex-4-ene-1,2-diamine

(1S, 2S)-hex-4-ene-1,2-diamine

(1R, 2S)-hex-4-ene-1,2-diamine

(1S, 2R)-hex-4-ene-1,2-diamine

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, which are non-superimposable mirror images of each other. Similarly, the (1R, 2S) and (1S, 2R) isomers constitute another pair of enantiomers. Isomers that are stereoisomers but not mirror images of each other are called diastereomers. For example, (1R, 2R) and (1R, 2S) are diastereomers. stackexchange.com In total, for each geometric isomer of Hex-4-ene-1,2-diamine, there are four distinct stereoisomers. stackexchange.comechemi.com

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |

| 1 | R | R | Enantiomer of 2 |

| 2 | S | S | Enantiomer of 1 |

| 3 | R | S | Enantiomer of 4 |

| 4 | S | R | Enantiomer of 3 |

Diastereoselective Synthesis Approaches for Defined Stereoisomers

The synthesis of specific stereoisomers of vicinal diamines, such as this compound, is a significant challenge in organic synthesis. acs.orgrsc.org Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities. Several strategies have been developed for the diastereoselective synthesis of vicinal diamines, which could be adapted for the synthesis of specific stereoisomers of Hex-4-ene-1,2-diamine. acs.orgrsc.org

One common approach involves the ring-opening of aziridines. By using a chiral catalyst or a chiral nucleophile, it is possible to open the aziridine (B145994) ring in a stereospecific manner, leading to the formation of a single enantiomer of the diamine product. acs.orgnih.govrsc.org Another strategy is the catalytic diamination of alkenes, where a metal catalyst facilitates the addition of two amino groups across a double bond with high diastereoselectivity. rsc.org Rhodium-catalyzed three-component reactions have also been shown to be effective in the diastereoselective synthesis of vicinal diamines. rsc.orgrsc.org These methods often involve the use of chiral ligands or auxiliaries to control the stereochemical outcome of the reaction. The choice of starting materials and reaction conditions is critical to achieving high yields and diastereoselectivity. acs.orgnih.gov

| Synthesis Approach | Key Features | Potential for Stereocontrol |

| Aziridine Ring-Opening | Utilizes a strained three-membered ring intermediate. acs.orgrsc.org | High, through the use of chiral catalysts or nucleophiles. nih.gov |

| Alkene Diamination | Direct addition of two amino groups across a double bond. rsc.org | Can be highly diastereoselective with appropriate catalysts. |

| Rh-catalyzed Three-Component Reaction | Convergent synthesis from simple starting materials. rsc.orgrsc.org | Excellent diastereoselectivities have been reported. rsc.orgrsc.org |

Conformational Dynamics and Their Impact on Reactivity Profiles

The preferred conformation of the molecule will be the one that minimizes steric and torsional strain. For the diamine portion of the molecule, the relative orientation of the two amino groups is of particular importance. In coordination chemistry, for example, the ability of the diamine to act as a bidentate ligand will depend on whether it can adopt a conformation where both nitrogen atoms can bind to a metal center. The geometry of the alkene will also play a role in determining the accessible conformations. The (E)-isomer, with its more linear arrangement, may have a different set of low-energy conformations compared to the more bent (Z)-isomer. These conformational preferences can have a direct impact on the molecule's reactivity, influencing the accessibility of reactive sites and the transition state energies of reactions. imperial.ac.uk

| Factor | Influence on Conformation | Impact on Reactivity |

| Alkene Geometry (E/Z) | Affects the overall shape and steric environment. chemguide.co.uk | Can influence the accessibility of the diamine for reactions. |

| Rotation around C-C single bonds | Allows for various spatial arrangements of the diamine. | Determines the ability to act as a bidentate ligand. |

| Steric and Torsional Strain | Dictates the relative stability of different conformers. | Can affect reaction rates by influencing transition state energies. |

Applications in Homogeneous and Heterogeneous Catalysis

Hex-4-ene-1,2-diamine (B15265352) Dihydrochloride (B599025) as a Precursor for Chiral Ligands

The primary amino groups of Hex-4-ene-1,2-diamine serve as ideal handles for the synthesis of more complex chiral ligands. The dihydrochloride salt can be neutralized to release the free diamine, which can then be derivatized to create bidentate or polydentate ligands for transition metal catalysis.

The synthesis of bidentate ligands from chiral 1,2-diamines is a well-established strategy. For instance, chiral aminophosphine (B1255530) ligands of the type Ph₂PN(R)(CH₂)nN(R)PPh₂ have been synthesized by reacting ClPPh₂ with the corresponding chiral diamine. nih.gov Following a similar methodology, Hex-4-ene-1,2-diamine could be reacted with chlorodiphenylphosphine (B86185) to yield a chiral bis(aminophosphine) ligand. The presence of the hexene backbone is a distinguishing feature that could influence the ligand's conformational flexibility and, consequently, its catalytic performance.

Furthermore, the diamine can be converted into Schiff base ligands through condensation with various aldehydes or ketones. These Schiff bases are versatile bidentate ligands capable of coordinating with a range of transition metals. rsc.org The synthesis of such ligands derived from Hex-4-ene-1,2-diamine would involve a straightforward condensation reaction, offering a modular approach to ligand design by simply varying the carbonyl precursor.

Table 1: Potential Bidentate Ligands Derived from Hex-4-ene-1,2-diamine

| Ligand Type | Synthetic Precursor | Potential Coordination Sites |

| Bis(aminophosphine) | Chlorodiphenylphosphine | Two Phosphorus atoms, Two Nitrogen atoms |

| Schiff Base (Salen-type) | Salicylaldehyde derivatives | Two Nitrogen atoms, Two Oxygen atoms |

| N-acylated diamine | Acyl chlorides | Two Nitrogen atoms, Two Oxygen atoms |

Chiral diamine-derived ligands are known to form stable complexes with a variety of transition metals, which are often the active species in catalytic cycles.

Palladium: Palladium(II) complexes bearing bidentate P,N ligands have been synthesized and characterized, often exhibiting a square-planar coordination geometry. researchgate.net Ligands derived from Hex-4-ene-1,2-diamine are expected to form similar stable complexes with palladium, which could be applicable in cross-coupling reactions or asymmetric allylic alkylations. The coordination of the diamine ligand to the palladium center is a crucial step in creating the chiral environment necessary for enantioselective catalysis. nih.govrsc.org

Titanium: Titanium (IV) complexes with tetradentate Schiff base ligands derived from diamines have been synthesized and characterized. nih.gov These complexes often adopt an octahedral geometry. A ligand based on the Hex-4-ene-1,2-diamine scaffold could coordinate to a titanium center, potentially catalyzing reactions such as asymmetric epoxidation or hydroamination. The coordination chemistry would likely involve the nitrogen and other donor atoms of the ligand chelating to the titanium ion. nih.govresearchgate.net

Magnesium: Magnesium complexes are often used in polymerization reactions. While less common than transition metals in asymmetric catalysis, chiral ligands can be used to modify magnesium catalysts. Salan-like ligands, which are structurally related to Schiff bases, have been used to create magnesium complexes for the ring-opening polymerization of lactide. rsc.org A ligand derived from Hex-4-ene-1,2-diamine could potentially coordinate to magnesium, influencing the stereoselectivity of polymerization processes.

Rhodium: Rhodium complexes are widely used in asymmetric hydrogenation and hydroformylation. Chiral diamines and their derivatives are common ligands for rhodium catalysts. For example, rhodium half-sandwich complexes with diamine ligands have been synthesized and studied. nih.govnih.gov The coordination of a Hex-4-ene-1,2-diamine-derived ligand to a rhodium center would create a chiral catalyst suitable for such transformations. The electronic and steric properties of the ligand would play a critical role in the catalyst's activity and selectivity. researchgate.net

The structure of the chiral ligand is paramount in determining the outcome of an asymmetric catalytic reaction. Key structural features of a ligand derived from Hex-4-ene-1,2-diamine would include:

The Chiral Backbone: The inherent chirality of the diamine backbone is the primary source of asymmetry. The specific stereochemistry of the 1,2-diamine dictates the spatial arrangement of the coordinating atoms and, consequently, the chiral environment around the metal center.

The Alkene Moiety: The hex-4-ene unit introduces a degree of conformational rigidity or flexibility that can influence the bite angle of the bidentate ligand. This, in turn, affects the geometry of the metal complex and the accessibility of the catalytic site. The double bond could also potentially participate in secondary interactions with the substrate or the metal center.

Substituents on the Nitrogen Atoms: Modification of the primary amine groups with different substituents (e.g., phosphinoyl, aryl, or alkyl groups) allows for the fine-tuning of the ligand's steric and electronic properties. Bulky substituents can create a more defined chiral pocket, enhancing enantioselectivity by controlling the orientation of the substrate. Electron-donating or withdrawing groups can modulate the electronic density at the metal center, thereby influencing the catalyst's reactivity. researchgate.net

Table 2: Predicted Influence of Structural Modifications on Catalysis

| Structural Modification | Potential Effect on Catalysis |

| Introduction of bulky N-substituents | Increased steric hindrance, potentially leading to higher enantioselectivity. |

| Variation of the hexene backbone | Altered ligand bite angle and conformational flexibility, impacting both activity and selectivity. |

| Functionalization of the double bond | Potential for creating tridentate ligands or introducing secondary interaction sites. |

Organocatalytic Applications of Hex-4-ene-1,2-diamine Derived Systems

Chiral primary diamines are effective organocatalysts for a range of asymmetric transformations, most notably carbon-carbon bond-forming reactions. They typically operate via enamine or iminium ion intermediates.

Hex-4-ene-1,2-diamine itself, or its simple derivatives, can function as a chiral organocatalyst. The presence of two primary amine groups allows for the formation of an enamine with a carbonyl compound, which then acts as the nucleophile in the reaction. The second amine group can be protonated to act as a directing group or a source of hydrogen bonding.

The development of more sophisticated organocatalysts can be achieved through selective mono-N-alkylation or acylation of the diamine. This modification can enhance the catalyst's solubility, steric bulk, and electronic properties, leading to improved catalytic performance. For example, mono-N-alkylated 1,2-diphenylethylenediamine has been successfully used as an organocatalyst for the aldol (B89426) reaction, achieving high yields and enantioselectivities. researchgate.net A similar approach could be applied to Hex-4-ene-1,2-diamine to generate a library of catalysts for various reactions.

The nitroso aldol reaction is a powerful method for the asymmetric synthesis of α-aminooxy or α-hydroxyamino carbonyl compounds. Chiral diamine-derived organocatalysts have been shown to be effective in this transformation. mdpi.comnih.gov

The generally accepted mechanism for the diamine-catalyzed nitroso aldol reaction proceeds through the following key steps:

Enamine Formation: The primary amine of the organocatalyst reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. mdpi.com

Activation of the Electrophile: The second amine group of the catalyst, often in its protonated form, activates the nitrosoarene electrophile through hydrogen bonding. mdpi.com This interaction lowers the LUMO of the nitrosoarene, making it more susceptible to nucleophilic attack.

Stereoselective C-N Bond Formation: The chiral enamine attacks the activated nitrosoarene in a stereocontrolled manner. The facial selectivity is dictated by the chiral environment created by the organocatalyst, which directs the approach of the electrophile to one face of the enamine.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral diamine catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

Quantum mechanical calculations on similar systems have shown that the enantioselectivity is often determined by the hydrogen bond between a substituent on the chiral diamine and the oxygen of the nitroso compound. mdpi.com The steric hindrance between the catalyst and the reactants also plays a crucial role in achieving high enantioselectivity. mdpi.com For a catalyst derived from Hex-4-ene-1,2-diamine, the conformation of the hexene ring would be a critical factor in defining the transition state geometry and, therefore, the stereochemical outcome of the reaction.

Catalytic Asymmetric Transformations Mediated by Hex-4-ene-1,2-diamine Derived Catalysts

No research findings are available for this section.

No research findings are available for this subsection.

No research findings are available for this subsection.

No research findings are available for this subsection.

No research findings are available for this subsection.

Role in Complex Molecular Synthesis and Material Science Precursors

Hex-4-ene-1,2-diamine (B15265352) Dihydrochloride (B599025) as a Versatile Building Block in Organic Synthesis

Hex-4-ene-1,2-diamine dihydrochloride serves as a valuable and versatile building block in modern organic synthesis. Its structure is characterized by two key reactive features: a vicinal diamine (1,2-diamine) moiety and a carbon-carbon double bond within its six-carbon backbone. The dihydrochloride form is a stable salt, from which the reactive free diamine can be readily generated for use in chemical reactions. This combination of functionalities allows for its application in constructing complex molecular architectures, particularly nitrogen-containing ring systems.

Nitrogen-containing heterocycles are cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. msu.eduwikipedia.org These structures are of immense importance as they form the core of numerous pharmaceuticals, natural products, and biologically active compounds. nih.govnih.gov The 1,2-diamine arrangement in Hex-4-ene-1,2-diamine makes it an ideal precursor for synthesizing six-membered saturated nitrogen heterocycles, most notably piperazines. organic-chemistry.org

The synthesis of the piperazine (B1678402) ring typically involves the reaction of a 1,2-diamine with a suitable two-carbon electrophilic synthon. nih.gov This process, known as cyclization, forms the stable heterocyclic ring. Various synthetic methods have been developed for this transformation, including palladium-catalyzed cyclizations and couplings with diols. organic-chemistry.org The presence of the hexene backbone means that the resulting piperazine ring will bear substituents derived from the remaining carbon chain, and crucially, will contain an unsaturated alkene handle for further chemical modification.

Table 1: Synthesis of Substituted Piperazines from 1,2-Diamine Precursors

| Reactant A | Reactant B (Example) | Resulting Heterocycle | Significance |

| Hex-4-ene-1,2-diamine | Glyoxal or equivalent C2-dielectrophile | Substituted Piperazine | Creation of a core heterocyclic structure with a reactive alkene side chain. organic-chemistry.orgnih.gov |

| 1,2-Diamine | Diol (in presence of catalyst) | Piperazine | A common catalytic method for forming the piperazine ring system. organic-chemistry.org |

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing as a central component in a vast number of FDA-approved drugs, including the well-known medications Imatinib and Sildenafil. nih.govmdpi.com The ability to synthesize substituted piperazines is therefore of high value in drug discovery.

Hex-4-ene-1,2-diamine serves as a precursor in the multi-step synthesis of such biologically relevant frameworks. A synthetic route can first utilize the diamine functionality to construct the core piperazine ring. nih.gov Subsequently, the alkene group at the 4-position of the original carbon chain provides a reactive site for a wide array of further chemical transformations. This double bond can undergo reactions such as hydrogenation, halogenation, epoxidation, or metathesis, allowing for the introduction of diverse functional groups and the construction of more complex molecular superstructures. This two-stage reactivity makes Hex-4-ene-1,2-diamine a powerful tool for building libraries of novel compounds for screening as potential therapeutic agents.

Integration into Polymer and Resin Systems

The bifunctional nature of Hex-4-ene-1,2-diamine, stemming from its two primary amine groups, allows for its direct integration into various polymer and resin systems. Diamines are fundamental components in the synthesis of polyamides and act as crucial curing agents for epoxy resins. nih.govresearchgate.net The inclusion of the unsaturated hexene backbone introduces unique properties into these materials.

Hex-4-ene-1,2-diamine can function as a bifunctional monomer in condensation polymerization. youtube.com In this role, its two amine groups can react with molecules containing two carboxylic acid groups (dicarboxylic acids) to form a polyamide, a class of polymers that includes various forms of nylon. studymind.co.uk The reaction proceeds by forming strong amide bonds between the monomer units, releasing a small molecule like water in the process. youtube.comstudymind.co.uk

When Hex-4-ene-1,2-diamine is used as the diamine monomer, the resulting polyamide chain will have a C=C double bond incorporated into its backbone at regular intervals. This unsaturation can influence the final properties of the polymer, such as its rigidity, thermal characteristics, and chemical resistance. Furthermore, these double bonds can serve as sites for post-polymerization modification or cross-linking, enabling the creation of specialized polymeric materials with tailored functionalities.

In the context of advanced materials, diamines are widely used as cross-linking agents, also known as hardeners or curing agents, particularly for epoxy resins. google.commdpi.com Epoxy resins consist of prepolymers or oligomers that contain reactive epoxide groups. When a diamine is added, the hydrogen atoms on the amine groups react with and open the epoxide rings, forming strong covalent bonds that link the individual polymer chains together. researchgate.net This process transforms the liquid resin into a rigid, three-dimensional thermoset network with high mechanical strength and thermal stability.

The use of Hex-4-ene-1,2-diamine as a cross-linking agent offers the potential for creating dual-curing systems. The material can undergo an initial curing phase through the standard amine-epoxy reaction. The unsaturated bonds remaining within the polymer matrix can then be cross-linked in a secondary curing step, for example, through exposure to UV radiation or radical initiators. researchgate.net This dual-curing capability allows for the formulation of advanced materials with exceptionally high cross-link density, leading to enhanced performance characteristics. Diamines are also utilized as cross-linking agents in other polymer systems, such as in the preparation of specialized composite membranes and elastomers. nih.govgoogle.com

Table 2: Applications of Hex-4-ene-1,2-diamine in Polymer and Resin Systems

| Role | System | Reaction Mechanism | Resulting Structure / Material |

| Bifunctional Monomer | Polyamide Synthesis | Condensation polymerization with a dicarboxylic acid. youtube.comstudymind.co.uk | Linear polyamide with unsaturated backbone. |

| Cross-linking Agent | Epoxy Resins | Nucleophilic addition of amine groups to epoxide rings. researchgate.net | Cross-linked thermoset network. |

| Cross-linking Agent | Elastomer Formulations | Reaction with polymer functional groups to link chains. google.com | Cured, high-performance elastomer. |

Computational and Theoretical Investigations of Hex 4 Ene 1,2 Diamine Dihydrochloride and Its Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

There are no published DFT studies that provide optimized molecular geometry (bond lengths, angles, and dihedrals) or an analysis of the electronic structure (e.g., molecular orbitals, electrostatic potential maps) for Hex-4-ene-1,2-diamine (B15265352) dihydrochloride (B599025). Such studies would be foundational in understanding the compound's intrinsic properties and potential reactivity.

Computational Analysis of Reaction Mechanisms in Catalytic Cycles

No computational analyses of reaction mechanisms involving Hex-4-ene-1,2-diamine dihydrochloride in catalytic cycles have been reported. This includes a lack of information on its role as a potential ligand or reactant in such cycles.

Transition State Characterization and Energy Barriers

Information regarding the characterization of transition states and the calculation of energy barriers for reactions involving this compound is absent from the scientific literature. This data is crucial for understanding reaction kinetics and pathways.

Enantioselectivity Prediction and Rationalization

There are no computational studies that predict or rationalize the enantioselectivity of catalytic reactions where this compound might serve as a chiral ligand or auxiliary.

Molecular Dynamics Simulations of Ligand-Metal and Ligand-Substrate Interactions

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules. However, no simulation studies have been published that investigate the interactions of this compound with metal centers or substrates, which would be vital for designing and understanding its application in catalysis.

Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) in Catalytic Systems

QSAR and QSSR models are used to correlate molecular structure with activity or selectivity. No such models have been developed or reported for catalytic systems involving this compound.

Future Perspectives in Research and Development

Exploration of Novel Synthetic Routes to Access Undiscovered Stereoisomers

The presence of multiple chiral centers in the hex-4-ene-1,2-diamine (B15265352) scaffold presents both a challenge and an opportunity for synthetic chemists. While some stereoisomers have been synthesized, the exploration of novel and efficient routes to access all possible, and as-yet-undiscovered, stereoisomers is a key area for future research. One promising approach involves the use of ring-closing metathesis, which has been successfully employed to create enantiopure (1R,2R)-1,2-diaminocyclohex-4-ene derivatives. researchgate.net This strategy could be adapted to generate a wider library of stereoisomers by starting with different chiral precursors.

Furthermore, modern catalytic methods that have proven effective for the synthesis of other vicinal diamines could be applied to this specific target. For instance, rhodium-catalyzed three-component reactions offer an efficient pathway to vicinal diamine derivatives with high diastereoselectivity. rsc.org Similarly, nickel-hydride catalyzed hydroamidation has emerged as a powerful tool for the enantioselective synthesis of chiral vicinal diamines. rsc.orgbohrium.com Applying these state-of-the-art methodologies to precursors of hex-4-ene-1,2-diamine could unlock access to novel stereoisomers that are currently inaccessible, providing a more comprehensive understanding of the structure-property relationships within this family of compounds.

Design of Next-Generation Catalysts and Ligands Incorporating the Hex-4-ene-1,2-diamine Motif

Vicinal diamines are recognized as privileged scaffolds in the development of ligands for asymmetric catalysis. rsc.orgbohrium.comnih.gov The hex-4-ene-1,2-diamine motif is particularly intriguing due to the rigid backbone conferred by the cyclohexene (B86901) ring, which can create a well-defined chiral environment around a metal center. This structural constraint is a desirable feature in the design of highly selective catalysts.

Future research will likely focus on incorporating this diamine into novel catalyst systems. For example, it could serve as a key component in the design of Ru(II)-NHC-diamine precatalysts, where the cooperation between an N-heterocyclic carbene (NHC) and a chiral diamine ligand dictates catalytic activity and selectivity. nih.govresearchgate.net The unique stereoelectronic properties of the hex-4-ene-1,2-diamine ligand could lead to ruthenium catalysts with enhanced performance in asymmetric hydrogenation or other transformations. Additionally, its potential as a bidentate ligand for copper-catalyzed C-N coupling reactions represents another promising avenue, potentially enabling reactions at lower temperatures or with broader substrate scopes. tcichemicals.com The development of catalysts derived from this diamine could also extend to other transition metals, leveraging the diamine's ability to form stable chelate complexes for a wide range of chemical transformations.

Advancements in Stereoselective Synthesis Methodologies

Building upon the exploration of new synthetic routes, a dedicated focus on advancing stereoselective synthesis methodologies is critical. The goal is to develop robust and predictable methods that allow for the selective synthesis of any desired stereoisomer of hex-4-ene-1,2-diamine. This involves not only adapting existing methods but also pioneering new ones.

Catalytic asymmetric hydroamination and hydroamidation are prime candidates for further development in this context. rsc.orgbohrium.comnih.gov Research could focus on optimizing catalyst systems and reaction conditions specifically for alkenyl substrates that would lead to the hex-4-ene-1,2-diamine core, aiming for near-perfect enantiomeric and diastereomeric control. Another area of advancement lies in the asymmetric ring-opening of precursor molecules like meso-aziridines, a strategy that has been effectively used to produce other enantiomerically enriched 1,2-diamines. researchgate.net By refining these methodologies, chemists can gain precise control over the molecule's three-dimensional architecture, which is crucial for its application in fields such as catalysis and materials science.

Potential for Functional Material Design Beyond Traditional Polymeric Applications

While diamines are foundational monomers for traditional polymers like polyamides and polyurethanes, the unique structure of hex-4-ene-1,2-diamine opens doors to a new generation of functional materials with specialized properties. nih.govbio4matpro.de Its rigid, unsaturated cyclic structure offers distinct advantages over simple aliphatic diamines.

One of the most exciting future directions is in the creation of advanced porous materials such as metal-organic frameworks (MOFs). Diamine-functionalized MOFs have shown significant promise for applications like direct air capture of CO2. rsc.org Incorporating hex-4-ene-1,2-diamine as a functionalizing agent within the pores of a MOF could create a unique binding environment, potentially enhancing both the capacity and selectivity of CO2 capture. rsc.org The alkene group within the molecule's backbone provides a reactive handle for post-synthetic modification, allowing for the covalent cross-linking of the material or the attachment of other functional groups, a feature not present in saturated diamine analogues. Furthermore, the rigid structure of the diamine could be exploited in the formulation of high-performance epoxy resins, where it could act as a curing agent to produce materials with superior thermal and mechanical stability. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing and purifying Hex-4-ene-1,2-diamine dihydrochloride?

Methodological Answer:

Synthesis typically involves the hydrochlorination of the free base (Hex-4-ene-1,2-diamine) using concentrated HCl under controlled pH and temperature. For purification, recrystallization from ethanol or methanol is common, followed by vacuum drying to remove residual solvents. Characterization via melting point analysis, NMR (e.g., H and C), and mass spectrometry (MS) is critical to confirm structural integrity. For example, analogous diamine hydrochlorides like Triethylenetetramine dihydrochloride use HPLC and MS to validate purity . Ensure stoichiometric equivalence of HCl to avoid over- or under-hydrochlorination, which can alter solubility and reactivity .

Basic: How can researchers verify the purity and stability of this compound under varying storage conditions?

Methodological Answer:

Purity assessment requires a combination of techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities. Compare retention times against certified reference standards .

- Karl Fischer Titration : Determine water content to assess hygroscopicity, which impacts stability .

For stability studies, store samples at 4°C (short-term) or -20°C (long-term) in airtight, light-resistant containers. Conduct accelerated degradation studies at 40°C/75% relative humidity over 4–6 weeks, monitoring via HPLC and NMR for decomposition products like oxidized amines or free base formation .

Advanced: How can mechanistic studies elucidate the role of this compound in modulating biological pathways?

Methodological Answer:

To study mechanisms in biological systems (e.g., neuronal apoptosis or receptor signaling):

- siRNA Transfection : Knockdown target genes (e.g., β-arrestin-2 or ERK1/2) to identify downstream pathways. Use confocal microscopy to track cellular localization .

- Flow Cytometry : Quantify apoptosis rates in treated vs. control cells using Annexin V/PI staining .

- Kinase Assays : Measure ERK1/2 phosphorylation via Western blot to confirm pathway activation .

For example, N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride was shown to modulate mGluR7 signaling via β-arrestin-2, highlighting the importance of pathway-specific validation .

Advanced: How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

Contradictions often arise from variations in experimental conditions (e.g., pH, solvent polarity). To address this:

- Systematic Solubility Testing : Use a standardized buffer system (PBS, pH 7.4) and organic solvents (methanol, DMSO) to measure solubility. Compare results with structurally similar compounds like 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, which shows pH-dependent solubility shifts .

- Computational Modeling : Employ tools like COSMO-RS to predict solubility parameters based on molecular charge distribution and solvent interactions .

- Reproducibility Checks : Collaborate with independent labs to validate data under identical conditions .

Basic: What analytical techniques are essential for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (in DO) identifies proton environments (e.g., amine protons at δ 2.5–3.5 ppm), while C NMR confirms carbon backbone integrity .

- High-Resolution MS (HRMS) : Electrospray ionization (ESI+) detects the molecular ion peak ([M+H]) and validates molecular weight .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water mixtures and analyze lattice parameters .

Advanced: How can researchers design experiments to assess the compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based) to separate enantiomers and determine enantiomeric excess (ee) .

- Coordination Studies : Perform UV-Vis titration with metal ions (Cu, Pd) to assess binding constants. Compare with cis-cyclopropane-1,2-diamine dihydrochloride, which forms stable metal complexes .

- Catalytic Screening : Test in model reactions (e.g., asymmetric aldol) under inert atmospheres. Monitor reaction progress via GC or LC-MS and compare turnover frequencies (TOF) with established ligands .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes. Inhalation requires immediate fresh air and medical monitoring for 48 hours due to delayed respiratory effects .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry optimize the design of derivatives of this compound for enhanced bioactivity?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding and steric complementarity .

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity data from analogous compounds like Diphenhydramine hydrochloride to predict derivative efficacy .

- Synthetic Feasibility : Screen proposed derivatives for synthetic accessibility (SAscore) and patentability using tools like Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.